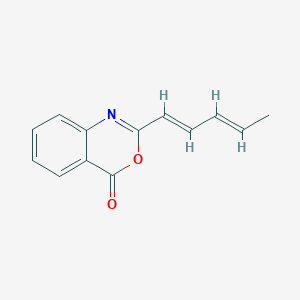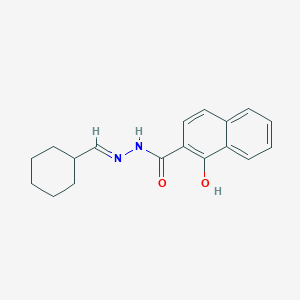![molecular formula C16H18ClN3O3S B4839350 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4839350.png)
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide
Descripción general
Descripción
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugates to cullin-RING ligases (CRLs), which are responsible for the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is its specificity for NAE. It does not inhibit other enzymes involved in the ubiquitin-proteasome pathway, which reduces the likelihood of off-target effects. However, 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the mechanism of action of 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide research. One area of focus is the development of more potent and selective NAE inhibitors. Another area of focus is the identification of biomarkers that can predict response to 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide treatment. In addition, combination therapies with 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide and other targeted therapies or immunotherapies are being explored. Finally, the potential applications of 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide in non-oncological diseases, such as neurodegenerative diseases, are being investigated.
Aplicaciones Científicas De Investigación
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis. 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients.
Propiedades
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-3-15(16(21)19-13-7-5-9-18-11-13)20(24(2,22)23)14-8-4-6-12(17)10-14/h4-11,15H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTOVIOXAHHAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B4839276.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4839282.png)

![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4839286.png)
![2-{[(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4839294.png)
![1,3,6-trimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839308.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839315.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4839340.png)


![2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B4839358.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4839368.png)